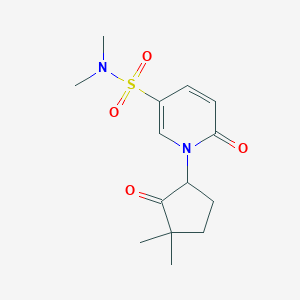
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide, also known as DIPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIPPA is a small molecule that can be synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of pro-inflammatory molecules, and its inhibition by this compound can reduce inflammation. HDACs are involved in the regulation of gene expression, and their inhibition by this compound can lead to the activation of genes involved in neuroprotection and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory molecules such as interleukin-1β and tumor necrosis factor-α. It has also been shown to exhibit anti-cancer activities by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has several advantages for lab experiments, including its small size, ease of synthesis, and well-characterized mechanism of action. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-4-yl)propanamide. One direction is to investigate its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to develop more potent analogs of this compound with improved solubility and lower toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other disease conditions.
Synthesis Methods
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with 3-bromopropanoic acid in the presence of a base, or the reaction of 4-hydroxycoumarin with 3-chloropropanoic acid followed by reduction with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer activities, as well as neuroprotective effects. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-12(14)13-11-8-15-7-9-5-3-4-6-10(9)11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUFKMZJKYUSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1COCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

